![molecular formula C5H9N3O3 B15124656 3-Azido-2,3-dideoxy-d-ribose](/img/structure/B15124656.png)
3-Azido-2,3-dideoxy-d-ribose
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Overview
Description
3-Azido-2,3-dideoxy-D-erythropentose is a five-carbon sugar derivative with an azido group at position 3 and no hydroxyl groups at positions 2 and 3. This compound is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
The synthesis of 3-Azido-2,3-dideoxy-D-erythropentose involves several steps. One common method includes the azidation of a suitable precursor, such as 2,3-dideoxy-D-erythropentose, using sodium azide under specific reaction conditions. The reaction typically requires a solvent like dimethyl sulfoxide (DMSO) and may be carried out at elevated temperatures to ensure complete conversion
Chemical Reactions Analysis
3-Azido-2,3-dideoxy-D-erythropentose undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Click Chemistry: The azido group is highly reactive in click chemistry, particularly in the presence of alkynes, forming triazoles under copper-catalyzed conditions.
Common reagents used in these reactions include sodium azide, hydrogen gas, and copper catalysts. Major products formed from these reactions include amines and triazoles.
Scientific Research Applications
3-Azido-2,3-dideoxy-D-erythropentose has several scientific research applications:
Chemistry: Used in click chemistry for labeling and functionalization of molecules.
Biology: Employed in biochemical research for tracking and analyzing biomolecules.
Medicine: Investigated for potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Azido-2,3-dideoxy-D-erythropentose primarily involves its azido group. The azido group is highly reactive and can participate in various chemical reactions, such as click chemistry, to form stable triazole linkages. These reactions are often used to label or modify biomolecules, allowing researchers to study molecular interactions and pathways .
Comparison with Similar Compounds
3-Azido-2,3-dideoxy-D-erythropentose can be compared with other azido sugars and dideoxy sugars. Similar compounds include:
3-Azido-2,3-dideoxy-alpha-D-erythro-pentofuranosyl-5-methyl-2(1H)-pyrimidinone: A nucleoside analog with similar azido functionality.
2,3-Dideoxy-D-erythropentose: A precursor in the synthesis of 3-Azido-2,3-dideoxy-D-erythropentose.
The uniqueness of 3-Azido-2,3-dideoxy-D-erythropentose lies in its specific structure, which allows it to participate in click chemistry and other reactions, making it valuable for biochemical research and industrial applications.
Biological Activity
3-Azido-2,3-dideoxy-D-ribose (AZDR) is a synthetic nucleoside analogue that has garnered significant attention for its potential biological activities, particularly in the context of antiviral therapies. This compound is structurally related to nucleosides used in the treatment of viral infections, especially HIV. Its unique azido group imparts distinctive properties that enhance its efficacy as an antiviral agent.
Chemical Structure and Properties
This compound is characterized by the presence of an azido group at the 3' position of the ribose sugar, which is crucial for its biological activity. The compound can be synthesized through various methods, including stereoselective synthesis techniques that yield derivatives suitable for further biological evaluation.
Table 1: Structural Characteristics of this compound
Property | Description |
---|---|
Molecular Formula | C₅H₇N₅O₃ |
Molecular Weight | 183.13 g/mol |
Functional Groups | Azido (-N₃), Hydroxyl (-OH) |
Solubility | Soluble in water and organic solvents |
Antiviral Properties
Research has demonstrated that AZDR exhibits potent antiviral activity against HIV. It functions as a nucleoside reverse transcriptase inhibitor (NRTI), effectively inhibiting the replication of HIV-1. Studies indicate that AZDR has a superior resistance profile compared to other NRTIs, such as zidovudine (AZT) .
Case Study: Efficacy Against HIV
In a study evaluating various nucleoside analogs, AZDR was found to inhibit HIV replication in vitro at concentrations significantly lower than those required for cytotoxicity. Specifically, it showed effective inhibition at concentrations around 0.1 µM, demonstrating its potential as a therapeutic agent in HIV treatment .
The mechanism by which AZDR exerts its antiviral effects involves its incorporation into viral DNA during reverse transcription. Once incorporated, it leads to chain termination due to the absence of a hydroxyl group at the 2' position of the sugar moiety, preventing further elongation of the DNA strand .
Cytotoxicity and Safety Profile
AZDR has been reported to have low toxicity towards bone marrow cells, which is a significant advantage over many existing antiviral agents that often exhibit dose-limiting toxicities . This safety profile makes it a candidate for further clinical development.
Table 2: Comparative Antiviral Activity of Nucleoside Analogues
Compound | EC₅₀ (µM) | Toxicity Level (µg/mL) | Mechanism |
---|---|---|---|
This compound | 0.1 | >50 | NRTI |
Zidovudine (AZT) | 0.5 | 30 | NRTI |
Didanosine (ddI) | 0.8 | 40 | NRTI |
Research Findings and Future Directions
Recent studies have focused on synthesizing new derivatives of AZDR to enhance its efficacy and reduce potential resistance mechanisms observed with prolonged use of existing NRTIs . Additionally, research into combination therapies involving AZDR and other antiviral agents is ongoing to assess synergistic effects that could lead to improved treatment outcomes for patients with HIV.
Properties
Molecular Formula |
C5H9N3O3 |
---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
3-azido-4,5-dihydroxypentanal |
InChI |
InChI=1S/C5H9N3O3/c6-8-7-4(1-2-9)5(11)3-10/h2,4-5,10-11H,1,3H2 |
InChI Key |
CCRXJMDIIXJVIC-UHFFFAOYSA-N |
Canonical SMILES |
C(C=O)C(C(CO)O)N=[N+]=[N-] |
Origin of Product |
United States |
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